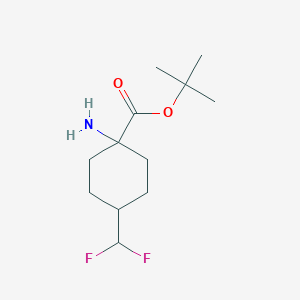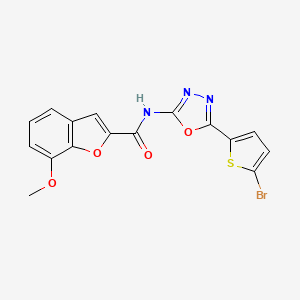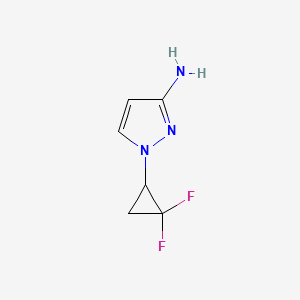
(4-cyclopentylpiperazin-1-yl)(1H-imidazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-cyclopentylpiperazin-1-yl)(1H-imidazol-4-yl)methanone, also known as CPIM, is a chemical compound that has been extensively studied due to its potential applications in scientific research. CPIM is a white crystalline powder that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
Chemical Synthesis and Antimicrobial Activity
Research has highlighted the synthesis of chemical compounds related to (4-cyclopentylpiperazin-1-yl)(1H-imidazol-4-yl)methanone. One study focused on the synthesis of new pyridine derivatives, including derivatives of piperazine, which showed variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Neuroprotective and Antimicrobial Potential
Another area of research includes the synthesis of imidazole derivatives with antimycobacterial activity. These compounds, structurally related to this compound, exhibited significant antimicrobial properties in vitro, suggesting their potential in treating infectious diseases (Miranda & Gundersen, 2009).
Tubulin Polymerization Inhibition in Cancer Therapy
The synthesis of new conjugates with structures similar to this compound has been explored for their role in inhibiting tubulin polymerization, a crucial process in cell division. Such compounds have shown significant cytotoxicity against human cancer cell lines, suggesting their potential application in cancer therapy (Mullagiri et al., 2018).
Antimicrotubule Agent Development
Further research has focused on developing potent antimicrotubule agents by modifying the structure of clinical candidates, closely related to this compound. Such developments indicate the compound's potential in creating effective treatments for diseases where microtubule inhibition is beneficial, such as certain cancers (Hayashi et al., 2014).
Mécanisme D'action
Target of Action
The primary target of 1-cyclopentyl-4-(1H-imidazole-4-carbonyl)piperazine, also known as (4-cyclopentylpiperazin-1-yl)(1H-imidazol-4-yl)methanone, is the poly ADP-ribose polymerases (PARP)-1 enzyme . This enzyme plays a crucial role in DNA repair and genomic stability.
Mode of Action
The compound interacts with its target, the PARP-1 enzyme, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in the DNA repair process.
Result of Action
The inhibition of the PARP-1 enzyme by 1-cyclopentyl-4-(1H-imidazole-4-carbonyl)piperazine can lead to significant molecular and cellular effects. For instance, it can cause an increase in DNA damage, potentially leading to cell death . This makes the compound a potential candidate for cancer treatment, where inducing cell death in cancer cells is a desired outcome.
Propriétés
IUPAC Name |
(4-cyclopentylpiperazin-1-yl)-(1H-imidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c18-13(12-9-14-10-15-12)17-7-5-16(6-8-17)11-3-1-2-4-11/h9-11H,1-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVISNVIORFHKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methyl-4-morpholin-4-ylphenyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2747823.png)

![5-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2747825.png)
![1-(4-Fluorophenyl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2747826.png)
![4-{[4-(4-Chlorophenyl)-3-cyano-6-(2-thienyl)-2-pyridylthio]methyl}benzoic acid](/img/structure/B2747827.png)

![2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]propanamide](/img/structure/B2747834.png)


![4-{2-(dimethylamino)-2-[5-oxo-2-phenyl-1,3-oxazol-4(5H)-yliden]ethyl}tetrahydro-1(2H)-pyrazinecarbaldehyde](/img/structure/B2747839.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2747840.png)
![3-[1-[Ethyl(prop-2-ynyl)amino]ethyl]phenol](/img/structure/B2747841.png)